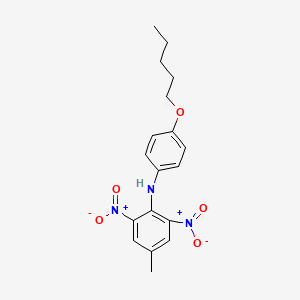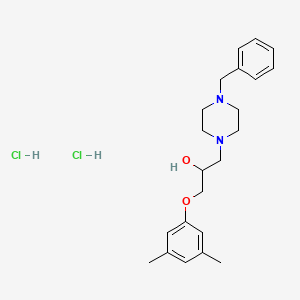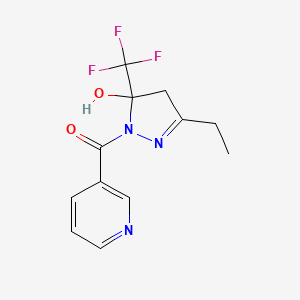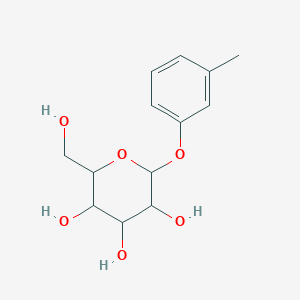
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline is a complex organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the pentoxyphenyl group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration process. The subsequent steps may involve the use of catalysts and specific temperature conditions to ensure the proper formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and controlled environments ensures the consistency and purity of the final product.
化学反応の分析
Types of Reactions
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can lead to the formation of diamino derivatives.
科学的研究の応用
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit or activate certain enzymes, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
Comparison
Compared to other dinitroanilines, 4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline is unique due to the presence of the pentoxyphenyl group. This additional substituent can influence its chemical properties, reactivity, and applications. For instance, the pentoxyphenyl group may enhance its solubility in organic solvents or alter its interaction with biological targets.
特性
IUPAC Name |
4-methyl-2,6-dinitro-N-(4-pentoxyphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-3-4-5-10-26-15-8-6-14(7-9-15)19-18-16(20(22)23)11-13(2)12-17(18)21(24)25/h6-9,11-12,19H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXVNRUFWGEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B4923133.png)
![(2S)-2-acetamido-N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-4-methylsulfanylbutanamide](/img/structure/B4923140.png)

![N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![4-chloro-N-[(5-{[3-oxo-3-(phenylamino)propyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4923162.png)
![N-[2-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide](/img/structure/B4923164.png)

![3,5-dimethyl-4-[(4-nitrophenyl)thio]-1-(pentafluorobenzoyl)-1H-pyrazole](/img/structure/B4923174.png)

![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride](/img/structure/B4923203.png)

